In Vivo Calcemic Activity: 1-Hydroxypregnacalciferol vs. 1α,25-Dihydroxyvitamin D₃ in Intact Rats
In a direct head-to-head comparison using intact rats, 1-Hydroxypregnacalciferol demonstrated a complete absence of biological activity on intestinal calcium transport, serum calcium levels, serum phosphate levels, and bone calcification when administered either as a single dose or in repeated daily doses, even at high dose levels [1]. This contrasts sharply with the potent calcemic effects of the natural hormone 1α,25-dihydroxyvitamin D₃, which is well-established to induce significant hypercalcemia at therapeutic doses [2]. The quantitative difference is a null response versus a robust physiological effect, establishing a functional decoupling of calcemic activity from VDR binding potential.
| Evidence Dimension | In Vivo Calcemic Activity |
|---|---|
| Target Compound Data | No biological activity (intestinal calcium transport, serum calcium/phosphate, bone calcification) |
| Comparator Or Baseline | 1α,25-Dihydroxyvitamin D₃ (Calcitriol) |
| Quantified Difference | Null effect vs. potent stimulation of calcium transport and hypercalcemia |
| Conditions | Intact rats; single or repeated daily doses; high dose levels (exact dosages not specified in abstract). |
Why This Matters
This null calcemic profile in vivo differentiates 1-Hydroxypregnacalciferol from 1α,25-dihydroxyvitamin D₃ for applications where hypercalcemia is a confounding toxicity, such as in oncology or immunology research.
- [1] Lam HY, Schnoes HK, DeLuca HF, Reeve L, Stern PH. Structural analogs of 1alpha,25-dihydroxycholecalciferol: preparation and biological assay of 1alpha-hydroxypregnacalciferol. Steroids. 1975 Oct;26(4):422-436. doi: 10.1016/0039-128x(75)90063-x. PMID: 1202661. View Source
- [2] DeLuca HF. The vitamin D system in the regulation of calcium and phosphorus metabolism. Nutr Rev. 1979;37(6):161-93. doi: 10.1111/j.1753-4887.1979.tb06642.x. View Source
